molecular formula C9H11FOS B1267848 2-[(4-Fluorobenzyl)thio]ethanol CAS No. 203303-04-2

2-[(4-Fluorobenzyl)thio]ethanol

Cat. No.: B1267848
CAS No.: 203303-04-2
M. Wt: 186.25 g/mol
InChI Key: ZPOGPEPCFFSJEK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]ethanol is a useful research compound. Its molecular formula is C9H11FOS and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

A study conducted by Huang Suo-yi and Tian Hua (2004) examined the antibacterial activities of a Schiff base synthesized from 4-fluorobenzaldehyde and ethanolamine. This Schiff base, which relates to the structure of 2-[(4-fluorobenzyl)thio]ethanol, demonstrated significant bacteriostasis activity against five bacteria strains, suggesting potential for developing new medicines with antibacterial properties (Huang & Tian, 2004).

Functionalization and Synthesis

Marzi et al. (2002) described the functionalization of fluorobenzyl alcohols, which includes compounds structurally similar to this compound. They highlighted methods for metalation and subsequent carboxylation, yielding new fluorobenzoic acids. This research indicates the chemical versatility and potential for synthesizing various derivatives from such compounds (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

DNA Interactions and Antimicrobial Activities

Elmas et al. (2018) synthesized and characterized cyclotetraphosphazene derivatives with (4-fluorobenzyl) pendants. These compounds exhibited interactions with DNA and demonstrated antimicrobial activities against various bacterial and yeast strains. This suggests the potential for this compound derivatives in pharmacological and biochemical applications (Elmas et al., 2018).

Alcohol Protecting Group

Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, including 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This research is relevant as it demonstrates the utility of fluorobenzyl-based compounds in synthetic organic chemistry, particularly as protecting groups in complex chemical syntheses (Crich, Li, & Shirai, 2009).

Crystal Structure and Biological Activities

The crystal structure and biological activities of various fluorobenzyl compounds have been studied, suggesting their importance in material science and pharmaceuticals. These compounds have shown a wide spectrum of biological activities, indicating the potential for derivatives of this compound in these fields (Nagaraju et al., 2018).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGPEPCFFSJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319455
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-04-2
Record name 2-[[(4-Fluorophenyl)methyl]thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203303-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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